
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position of the naphthalene ring system. The compound also features a ketone functional group at the 1st position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide for methoxylation or sodium thiolate for thiolation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or sodium thiolate in ethanol.
Major Products Formed
Oxidation: 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-carboxylic acid.
Reduction: 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-ol.
Substitution: 7-methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one or 7-thio-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
Scientific Research Applications
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a chlorine atom instead of bromine.
7-fluoro-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a fluorine atom instead of bromine.
7-iodo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-8-3-4-9(13)7-10(8)11(12)14/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNOYFWLZUXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1=O)C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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